Agn-PC-00EF92

Beschreibung

Agn-PC-00EF92 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its PubChem ID is 53216313, and it exhibits moderate solubility (0.24 mg/mL) and a calculated Log P (octanol-water partition coefficient) of 2.15 (XLOGP3), indicating moderate lipophilicity . Key physicochemical properties include:

- TPSA (Topological Polar Surface Area): 40.46 Ų

- GI Absorption: High

- Synthetic Accessibility Score: 2.07 (moderate complexity in synthesis)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . Its structural features include a bromine and chlorine substituent on the aromatic ring, which may influence reactivity and biological activity.

Eigenschaften

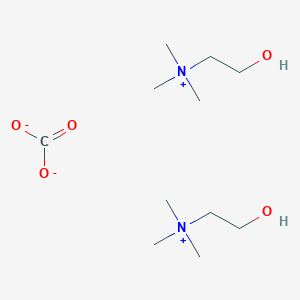

CAS-Nummer |

59612-50-9 |

|---|---|

Molekularformel |

C11H28N2O5 |

Molekulargewicht |

268.35 g/mol |

IUPAC-Name |

2-hydroxyethyl(trimethyl)azanium;carbonate |

InChI |

InChI=1S/2C5H14NO.CH2O3/c2*1-6(2,3)4-5-7;2-1(3)4/h2*7H,4-5H2,1-3H3;(H2,2,3,4)/q2*+1;/p-2 |

InChI-Schlüssel |

QNBZBQZEELNQPW-UHFFFAOYSA-L |

Kanonische SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-00EF92 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of Agn-PC-00EF92 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve the use of catalysts to speed up the reactions and reduce energy consumption. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-00EF92 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving Agn-PC-00EF92 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of Agn-PC-00EF92 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00EF92 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds and studying reaction mechanisms. In biology, it serves as a probe for investigating cellular processes and interactions. In medicine, Agn-PC-00EF92 is explored for its potential therapeutic effects and as a diagnostic tool. Industrially, it is utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Agn-PC-00EF92 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions and physiological responses, making Agn-PC-00EF92 a valuable tool for studying biological systems and developing new therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Agn-PC-00EF92 belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally related compounds (similarity scores range from 0.71 to 0.87 based on molecular descriptors) :

Table 1: Structural Similarity of Agn-PC-00EF92 to Analogues

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | Lacks the Cl substituent at position 2 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.83 | Additional Cl substituent at position 3 |

| (4-Bromo-2-chlorophenyl)boronic acid | 0.79 | Bromine at position 4 instead of 6 |

| (2-Chloro-5-fluorophenyl)boronic acid | 0.71 | Fluorine replaces bromine |

Table 2: Physicochemical and Pharmacokinetic Comparison

| Property | Agn-PC-00EF92 | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.27 | 220.84 | 255.28 |

| Log P (XLOGP3) | 2.15 | 1.98 | 2.54 |

| Solubility (mg/mL) | 0.24 | 0.31 | 0.18 |

| BBB Permeability | Yes | No | Yes |

| Synthetic Accessibility | 2.07 | 1.89 | 2.35 |

Key Findings:

Structural Impact on Solubility: Agn-PC-00EF92’s lower solubility compared to (3-Bromo-5-chlorophenyl)boronic acid (0.24 vs. 0.31 mg/mL) may stem from its additional chlorine substituent, which increases molecular rigidity .

BBB Permeability: Unlike (3-Bromo-5-chlorophenyl)boronic acid, Agn-PC-00EF92 and (6-Bromo-2,3-dichlorophenyl)boronic acid exhibit BBB permeability, likely due to optimal Log P values (2.15–2.54) and moderate TPSA .

Synthetic Complexity: The dichloro-substituted analogue (6-Bromo-2,3-dichlorophenyl)boronic acid has a higher synthetic accessibility score (2.35), reflecting challenges in introducing multiple halogens .

Research Implications and Limitations

- Advantages of Agn-PC-00EF92: Its balanced Log P and BBB permeability make it a candidate for central nervous system-targeted drug development.

- Limitations: No in vivo efficacy or toxicity data are available in the provided sources. Comparative studies on metabolic stability or protein binding are also lacking.

- Methodological Notes: Synthesis protocols for analogues should follow rigorous reporting standards, including reagent purity and reaction scalability, as outlined in analytical chemistry guidelines .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.